molecular formula C17H16BrN5O2 B6580643 N-(2-bromo-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207018-99-2

N-(2-bromo-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6580643
CAS No.: 1207018-99-2
M. Wt: 402.2 g/mol
InChI Key: KEOLOOHLARFTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a carboxamide group at position 4, a 4-methoxyphenylamino moiety at position 5, and a 2-bromo-4-methylphenyl group at position 1 (Figure 1). The compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation , followed by amidation steps.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-10-3-8-14(13(18)9-10)20-17(24)15-16(22-23-21-15)19-11-4-6-12(25-2)7-5-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLOOHLARFTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-bromo-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16BrN5OC_{16}H_{16}BrN_5O and features a triazole ring, which is known for its role in various biological applications. The presence of bromine and methoxy groups enhances its bioactivity and solubility.

PropertyValue
Molecular FormulaC16H16BrN5OC_{16}H_{16}BrN_5O
Molecular Weight388.23 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antibacterial Activity

Research indicates that compounds with triazole structures exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : A study on benzotriazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA) with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
  • Mechanism of Action : The antibacterial mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties, particularly against Candida species.

  • CYP51 Inhibition : The triazole moiety acts by inhibiting the fungal enzyme CYP51, which is crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death .
  • Case Study : A related study showed that a triazole derivative exhibited an IC50 value of 0.5 μg/mL against Candida albicans, indicating strong antifungal potential .

Anticancer Activity

Emerging research has highlighted the anticancer potential of various triazole derivatives.

  • Cell Line Studies : The compound was tested against human lung cancer (A549) and cervical cancer (HeLa) cell lines. Results indicated a dose-dependent cytotoxic effect, with IC50 values around 15 μg/mL for A549 cells, suggesting significant anticancer activity .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntibacterialStaphylococcus aureus (MRSA)12.5 - 25 μg/mL
AntifungalCandida albicansIC50 = 0.5 μg/mL
AnticancerA549, HeLaIC50 = 15 μg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of various triazole derivatives, including N-(2-bromo-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds with triazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating higher efficacy against U-87 cells .

Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro studies utilizing the DPPH radical scavenging method revealed that certain derivatives exhibit antioxidant capabilities superior to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Sensor Development

The unique electronic properties of triazole derivatives have led to their exploration in sensor technology. The incorporation of brominated phenyl groups enhances the sensitivity and selectivity of sensors for detecting specific analytes . Research into the crystal structure of brominated compounds indicates their potential use in optical devices due to favorable charge transport characteristics.

Photovoltaic Applications

Research has also suggested that triazole derivatives can be utilized in organic photovoltaic cells. Their ability to form stable thin films and their electronic properties make them suitable candidates for enhancing the efficiency of solar energy conversion devices.

Case Study 1: Anticancer Testing

In a study published in Drug Target Insights, researchers synthesized several triazole derivatives and tested their cytotoxicity against U-87 and MDA-MB-231 cell lines. The findings indicated that compounds with specific substitutions on the triazole ring exhibited significantly higher cytotoxic effects compared to others, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant potential of synthesized triazole derivatives through various assays. The results demonstrated that certain derivatives not only scavenged free radicals effectively but also protected cellular components from oxidative damage, suggesting their potential use in nutraceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,3-triazole-4-carboxamides, focusing on substituent effects, synthetic methods, and inferred biological implications.

Substituent Variations on the Triazole Core

Aryl Group at Position 1:

  • Target compound : 2-bromo-4-methylphenyl group.
  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): A 4-methoxyphenyl group at position 1 and a 4-chlorophenyl amide substituent. The electron-withdrawing chlorine may enhance stability compared to the bromine in the target compound .
  • Compound ZIPSEY (): 4-chlorophenyl at position 1 and a hydroxy-3-phenylpropan-2-yl amide.

Amide Substituents:

  • Target compound : 2-bromo-4-methylphenyl amide.
  • N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): Varied amines (e.g., aromatic, aliphatic) at the amide position. For example, derivatives with acetylphenyl or sulfonamido groups exhibit distinct electronic profiles affecting binding interactions .
  • Compound 3r (): 6-bromoquinolin-2-yl amide. The quinoline moiety may enhance π-π stacking in biological targets compared to the simpler aryl group in the target compound .

Amino Group at Position 5:

  • Target compound: 4-methoxyphenylamino group.
  • Compound 5l (): 4-methoxyphenoxy substituent. The ether linkage (vs.

Structural and Spectroscopic Comparisons

Key spectroscopic data for selected analogs:

Compound IR (C=O, cm⁻¹) $ ^1 $H-NMR (δ, ppm) Melting Point (°C) Reference
Target compound Not reported Not reported Not reported -
5l () 1676 6.2–8.0 (Ar-H), 10.8 (NH) 290.9 (decomp.)
6m () 1593 (C=N) 9.51 (triazole), 6.10–8.01 (Ar-H) Not reported
N-(4-chlorophenyl) derivative () Not reported 7.2–8.0 (Ar-H), 10.8 (NH) >250 (decomp.)

The absence of a C=O peak in (compound 6m) suggests thione formation (C=S at 1212 cm⁻¹), contrasting with carboxamides like the target compound .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, widely regarded as the gold standard for 1,2,3-triazole synthesis, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, the protocol involves:

  • Alkyne Preparation : 2-Bromo-4-methylphenylpropiolamide is synthesized via Sonogashira coupling between 2-bromo-4-methyliodobenzene and propiolamide under palladium catalysis.

  • Azide Synthesis : 4-Methoxyphenyl azide is generated by diazotization of 4-methoxyaniline using NaNO2/HCl, followed by azide substitution with NaN3.

  • Cycloaddition : The alkyne and azide undergo Cu(I)-catalyzed cyclization in a THF/H2O (3:1) mixture with sodium ascorbate, yielding the triazole core at 50°C for 12 hours (Table 1).

Table 1: CuAAC Reaction Parameters

ParameterValue
CatalystCuI (10 mol%)
SolventTHF/H2O (3:1)
Temperature50°C
Time12 hours
Yield68–72%

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates triazole formation. A representative procedure involves:

  • Dissolving 2-cyano-N-(2-bromo-4-methylphenyl)acetamide (1.30 mmol) and 4-methoxyphenyl azide (1.30 mmol) in ethanol.

  • Adding NaOH (52 mg) and irradiating at 80°C for 1 hour under microwave conditions.

  • Isolating the product via acid-base workup, achieving 56% yield with >95% purity by HPLC.

Carboxamide Functionalization and Condensation

POCl3-Mediated Carboxamide Coupling

The triazole-carboxamide bond is installed using phosphorus oxychloride (POCl3):

  • Activation : 5-Amino-1H-1,2,3-triazole-4-carboxylic acid is treated with POCl3 in anhydrous DMF at 0°C for 30 minutes to form the acyl chloride intermediate.

  • Coupling : The intermediate reacts with 2-bromo-4-methylaniline in dichloromethane at room temperature for 6 hours, yielding the carboxamide derivative (78% yield).

Table 2: Carboxamide Coupling Optimization

ConditionOutcome
POCl3 Equiv1.2 (optimal)
SolventDCM
Temperature25°C
Aniline Equiv1.1

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For high-throughput applications, SPPS has been adapted:

  • Resin Functionalization : Wang resin is preloaded with Fmoc-protected 5-aminotriazole-4-carboxylic acid using HBTU/DIPEA activation.

  • Deprotection/Coupling : Sequential Fmoc removal (20% piperidine/DMF) and coupling with 2-bromo-4-methylphenyl isocyanate yield the target compound with 82% purity after cleavage (TFA/H2O).

Regioselective Modifications and Byproduct Mitigation

Control of Triazole Tautomerism

The 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer, which is mitigated by:

  • pH Adjustment : Maintaining reaction pH < 6 using citric acid suppresses 2H-tautomer formation.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the 1H-tautomer, as confirmed by ^1H NMR (δ 8.21 ppm for NH proton).

Bromine Substituent Stability

The 2-bromo-4-methylphenyl group is prone to nucleophilic aromatic substitution under basic conditions. Key stability findings include:

  • Base Sensitivity : Degradation occurs at pH > 9, forming 2-hydroxy-4-methylphenyl byproducts.

  • Thermal Stability : Decomposition initiates at 180°C (TGA data), necessitating low-temperature storage.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole NH), 7.89 (d, J = 8.2 Hz, 2H, methoxyphenyl), 7.45 (s, 1H, bromophenyl), 3.84 (s, 3H, OCH3).

  • HRMS : m/z calculated for C17H16BrN5O2 [M+H]+: 402.0421; found: 402.0423.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) shows:

  • Retention Time : 12.4 minutes

  • Purity : 98.7% (UV 254 nm)

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

  • Distillation : Ethanol is recovered via fractional distillation (85% recovery rate) during microwave-assisted synthesis.

  • Waste Streams : POCl3 hydrolysis byproducts (H3PO4, HCl) are neutralized with Ca(OH)2, generating Ca3(PO4)2 precipitate for safe disposal.

Cost Analysis

Table 3: Bulk Synthesis Cost Drivers

ComponentCost Contribution
4-Methoxyaniline32%
CuI Catalyst18%
POCl324%
Solvent Recovery-14% (credit)

Q & A

Q. Methodology :

  • X-ray crystallography : Use single-crystal diffraction (Mo/Kα radiation) with SHELXL for refinement . Validate anisotropic displacement parameters and hydrogen bonding using WinGX/ORTEP .
  • NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from bromo and methoxy substituents.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~460–470 Da).
    Data contradictions : Discrepancies in bond angles/planarity may arise from crystal packing effects; use Hirshfeld surface analysis to differentiate intrinsic vs. extrinsic distortions .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

Q. Experimental design :

  • Dose-response profiling : Compare IC50 values across assays (e.g., carbonic anhydrase inhibition vs. MTT cell viability) to identify selectivity windows .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromo with chloro or adjusting methoxy positioning) to isolate pharmacophore contributions .
  • Assay controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate cell lines for cytotoxicity (e.g., HepG2 vs. HEK293) .

Basic: What computational methods are suitable for predicting target interactions of this triazole-carboxamide derivative?

Q. Approaches :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4WFZ for HDACs) to map binding poses of the triazole and carboxamide moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with kinases or phosphodiesterases) .
  • ADMET prediction : SwissADME to evaluate bioavailability, emphasizing LogP (~3.5) and H-bond donors/acceptors .

Advanced: How can researchers address low reproducibility in synthetic yields or purity?

Q. Troubleshooting :

  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or use preparative HPLC (C18 column, acetonitrile/water) .
  • Analytical validation : Monitor reactions via TLC and characterize intermediates with FTIR (amide I band ~1650 cm⁻¹) .
  • Batch consistency : Control azide stoichiometry (1.2 equiv.) and avoid moisture in CuAAC steps .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Q. SAR framework :

  • Core modifications : Replace 1,2,3-triazole with 1,2,4-triazole to assess ring size impact on bioactivity .
  • Substituent variation :
    • Bromo → iodo/cyano to modulate electronic effects.
    • Methoxy → ethoxy/OH to alter solubility and H-bonding .
  • Bioassays : Prioritize enzyme inhibition (e.g., HDACs) and cellular uptake studies (e.g., confocal microscopy with fluorescent analogs) .

Basic: What are the challenges in elucidating the mechanism of action, and how can they be mitigated?

Q. Challenges :

  • Off-target effects due to triazole’s metal-binding affinity.
  • Overlapping signaling pathways (e.g., kinase vs. phosphatase modulation).
    Solutions :
  • Biochemical assays : Use pull-down assays with biotinylated probes and streptavidin beads to isolate target proteins .
  • Knockout models : CRISPR/Cas9-mediated gene deletion in cell lines to confirm target specificity .

Advanced: How can researchers resolve discrepancies in crystallization outcomes for structural studies?

Q. Approach :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for crystal growth .
  • Additives : Use seed crystals or ionic liquids to induce nucleation.
  • Data validation : Cross-validate unit cell parameters with CCDC databases and check for twinning using PLATON .

Basic: What methodologies are recommended for improving solubility and bioavailability?

Q. Strategies :

  • Salt formation : React with HCl or sodium to generate ionizable carboxylate forms .
  • Prodrug design : Attach PEG or acetyl groups to the carboxamide for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.